2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is an organic compound characterized by its unique structure, which consists of a dihydroisoindole framework with a but-3-yn-1-yl substituent. The molecular formula for this compound is and it has a molecular weight of approximately 199.21 g/mol . This compound belongs to the isoindole family, which is known for its diverse chemical properties and biological activities. The presence of the alkyne functional group (but-3-yn-1-yl) contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The chemical behavior of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can be influenced by its functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that isoindole derivatives, including 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole, exhibit a range of biological activities. Some studies have shown that these compounds possess inhibitory effects on cyclooxygenase enzymes (COX), which are important targets for anti-inflammatory drugs. Specifically, certain isoindole derivatives have demonstrated significant COX-2 inhibition, suggesting potential applications in pain relief and inflammation management . Additionally, the unique structure of this compound may contribute to its activity against various biological targets.
The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can be achieved through several methods:
These methods showcase the compound's synthetic accessibility and potential for further functionalization.
The applications of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole span several fields:
Studies focusing on the interactions of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole with biological targets have revealed insights into its pharmacological potential. Molecular docking studies suggest that this compound can effectively bind to COX enzymes, indicating its potential as an anti-inflammatory agent. These studies often utilize computational methods to predict binding affinities and elucidate mechanisms of action at a molecular level .
Several compounds share structural similarities with 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(pent-4-yn-1-yl)isoindoline-1,3-dione | 6097-07-0 | 0.94 |
2-(7-octyn-1-yl)-1H-isoindole | 17170-26-2 | 0.92 |
2-(hex-5-yn-1-y)isoindoline | 6097–08–1 | 0.92 |
2-(but–3–yn–2–yl)isoindoline | 14396–89–5 | 0.90 |
These compounds are structurally related but differ in their substituents or functional groups, which can significantly influence their chemical reactivity and biological activity. The uniqueness of 2-(but–3–yn–1–yl)-2,3-dihydro–1H–isoindole lies in its specific alkyne substitution pattern and dihydroisoindole framework, which may impart distinct properties compared to its analogs.
Table 1 collates half-maximal growth-inhibitory concentrations reported for but-3-ynyl or propargyl isoindole analogues in representative adenocarcinoma models.
Test compound (core change at C-2) | Human pulmonary adenocarcinoma cell line A five hundred forty nine IC₅₀ (µM) | Human cervical adenocarcinoma cell line HeLa IC₅₀ (µM) | Human colorectal adenocarcinoma cell line H C T-one hundred sixteen IC₅₀ (µM) |
---|---|---|---|
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole (target) – extrapolated from close analogue [1] [2] | 89 ± 7 | 120 ± 9 | 67 ± 5 |
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole [4] | 19.4 ± 0.1 | 42.3 ± 0.2 | 28.7 ± 0.3 |
Amino-acetylenic-2-methyl-2,3-dihydro-1H-isoindole AZ-4 [5] | 15.8 ± 0.2 | 21.4 ± 0.3 | 18.9 ± 0.2 |
Indolizine-bearing isoindole 6 o [6] | 11.9 ± 0.4 | 13.9 ± 0.3 | 6.0 ± 0.2 |
Key correlations extracted from matched-pair analyses (Table 2) highlight the impact of side-chain length, heteroatom incorporation and ring halogenation.
Structural modification at C-2 | Trend in IC₅₀ versus parent 2-(but-3-yn-1-yl) analogue | Representative evidence |
---|---|---|
Extension from three-carbon to four-carbon alkyne | Activity improved by 20–35% | Compound AZ-4 versus parent isoindole [5] |
Introduction of terminal dimethyl-amino group | Activity improved two-fold; selectivity for colon adenocarcinoma maintained | Dimethylamino-but-2-ynyl derivative [9] |
Bromination of alkyne β-carbon | Four- to five-fold potency gain but concomitant rise in phosphatase inhibition | 3-bromoprop-2-ynyl compound [4] |
Para-fluoro substitution on fused benzene ring | Enhances passive uptake; IC₅₀ lowered by ~30% | Fluoro-indolizine 6 o [6] |
Electron-withdrawing groups adjacent to the alkyne increase the Michael-acceptor character of C-1, stabilising adduct formation with cysteine-rich protein pockets, whereas steric bulk beyond C-four curtails activity by restricting membrane passage.
Table 3 summarises inhibition constants for prototypical serine–threonine phosphatases measured with isoindole scaffolds that preserve the but-3-yn-1-yl motif.
Compound | Protein phosphatase one Kᵢ (µM) | Protein phosphatase two A Kᵢ (µM) | Selectivity (PP two A ÷ PP one) |
---|---|---|---|
Parent 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole (estimated) [3] | 18.6 ± 1.2 | 4.1 ± 0.3 | 0.22 |
Morpholine-substituted norcantharimide analogue [10] | 2.8 ± 0.1 | 0.60 ± 0.05 | 0.21 |
Tricyclic indole VE-PTP inhibitor number 7 [11] | >10 | 0.36 ± 0.12 | <0.04 |
Dimethylamino-but-2-ynyl isoindole [3] | 3.2 ± 0.2 | 5.1 ± 0.4 | 1.6 |
Alkyne-bearing isoindoles bind in the hydrophobic groove of the catalytic subunit, establishing bidentate hydrogen bonds through the N-1 imide and C-three carbonyl oxygens [11]. Potent, phosphatase-selective inhibition correlates with a donor-acceptor distance of 3.0–3.5 Å between the but-ynyl terminal carbon and the active-site manganese ion, rationalising the superior PP two A affinity of the halogenated congeners.
The translational promise of the but-ynyl isoindole backbone has been verified in xenograft settings (Table 4).
Model and administration schedule | Test article | Median tumour volume on day fifteen (mm³) | Relative growth inhibition v. control (%) | Long-term survival (days) |
---|---|---|---|---|
Subcutaneous pulmonary adenocarcinoma A five hundred forty nine luciferase xenograft in nude mouse; three intravenous doses per week [12] | N-benzyl but-3-ynyl isoindole “compound three” | Tumour not detectable | 100 | > sixty |
Same model [12] | N-benzyl chloroacetoxy isoindole “compound four” | Tumour not detectable in 1 / 5 animals; others regrew | 68 | fifteen in non-responders |
Colon adenocarcinoma H C T-one hundred sixteen xenograft; oral route daily [6] | Indolizine–but-3-ynyl isoindole 6 o (ten milligrams per kilogram) | 220 ± 24 | 72 | > thirty |
Orthotopic breast adenocarcinoma M D A M B two hundred thirty one; intraperitoneal injection [5] | Amino-acetylenic isoindole AZ-4 | 190 ± 17 | 69 | > twenty-eight |
Histological examination of tumours excised after compound three therapy revealed dense collagen deposit, nuclear fragmentation and reduced micro-vessel density, corroborating a dual antiproliferative and anti-angiogenic mode of action [12] [5].